molecular formula C14H13ClFNO B2485251 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline CAS No. 416869-09-5

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline

Cat. No.: B2485251
CAS No.: 416869-09-5
M. Wt: 265.71
InChI Key: VFCGJWFRGCWNIE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline is not specified in the available resources. It is used for proteomics research, suggesting it may interact with proteins in some way .

Future Directions

The future directions of research involving 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline are not specified in the available resources. Given its use in proteomics research , it may be involved in studies investigating protein function and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Halogenation: The amine group is further halogenated to introduce chloro and fluoro substituents.

Industrial Production Methods

Industrial production methods often utilize catalytic processes to enhance the efficiency and yield of the desired product. Common catalysts include palladium and platinum, which facilitate the halogenation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoroaniline
  • 4-Chloro-2-(trifluoromethyl)aniline
  • 2-Fluoro-3-methoxyprop-2-enyl anilides

Uniqueness

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-18-14-5-3-2-4-10(14)9-17-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCGJWFRGCWNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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